molecular formula C16H21NO4S B2967215 Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034578-65-7

Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2967215
M. Wt: 323.41
InChI Key: DAWSTWIOZAUPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Molecular Weight : 219.28 g/mol

Molecular Structure Analysis

The molecular structure of Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate consists of a pyrrolidine ring with a thioacetate group attached. The stereochemistry of the carbons in the pyrrolidine ring significantly influences its biological profile .

Scientific Research Applications

Molecular and Electronic Properties Investigation

Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate, while not directly studied, shares structural similarity with compounds investigated for their molecular and electronic properties. For instance, substituted pyrrolidinones, which could be considered structurally analogous or relevant, have been subject to density functional theory (DFT) and quantum-chemical calculations to understand their molecular properties. Such studies explore the electronic properties, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in material science and pharmacology (Bouklah et al., 2012).

Photovoltaic and Electrochromic Materials Synthesis

Research on compounds with pyrrolidin-3-yl components has extended into the development of new materials for photovoltaic cells and electrochromic devices. This includes the synthesis of polymers and co-polymers based on thiophene and pyrole rings, which are chemically related to Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate. These materials have been evaluated for their potential in solar devices and electrochromic applications, showcasing the versatility of such structures in advancing renewable energy technologies and smart materials (Fernando & Senadeera, 2008).

Pharmaceutical Intermediate Synthesis

Additionally, compounds structurally related to Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate have been utilized as intermediates in pharmaceutical synthesis. The manipulation of these structures has led to the development of various bioactive molecules, including those with potential antihypertensive properties. This underscores the importance of such chemical entities in the design and synthesis of new therapeutic agents, highlighting their role in medicinal chemistry (Abdel-Wahab et al., 2008).

Advanced Organic Synthesis Techniques

The exploration of Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate-like compounds has also contributed to the advancement of organic synthesis techniques. For example, the development of novel synthetic routes to create precursors to malonic acid derivatives showcases innovative approaches to complex organic synthesis. Such methodologies enable the efficient production of a wide array of compounds, further expanding the toolkit available for chemical synthesis and drug development (Raynolds, 1984).

properties

IUPAC Name

methyl 2-[1-[2-(4-methylphenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-12-3-5-13(6-4-12)21-10-15(18)17-8-7-14(9-17)22-11-16(19)20-2/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSTWIOZAUPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-(2-(p-tolyloxy)acetyl)pyrrolidin-3-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.